molecular formula C8H7N3OS B8792634 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

Cat. No.: B8792634
M. Wt: 193.23 g/mol
InChI Key: GJWIHSTXSFMIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-7H-pyrido[3,4-d]pyrimidin-8-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-4-5-2-3-9-7(12)6(5)11-8/h2-4H,1H3,(H,9,12)

InChI Key

GJWIHSTXSFMIBJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=CNC(=O)C2=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-Methyl 5-(2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate (Preparation 31, 2.30 g, 9.04 mmol) was treated with ammonia in methanol 7M (45 mL) and heated to 85° C. for 18 hours in a capped vial. The solvent was removed under reduced pressure, and the resulting solid was treated with TsOH monohydrate (175 mg, 0.92 mmol), suspended in toluene (50 mL) and heated to 90° C. for 2 hours. The mixture was concentrated and the residue was purified by silica gel column chromatography eluting with 0 to 5% MeOH in DCM to give the title compound (1.47 g, 84%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
175 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

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